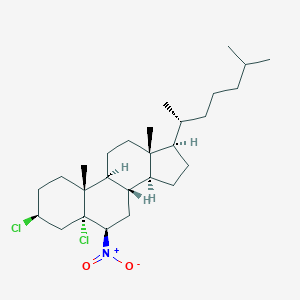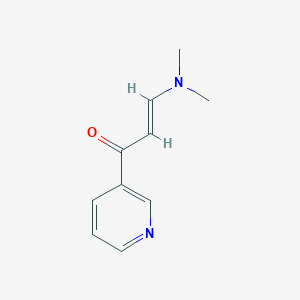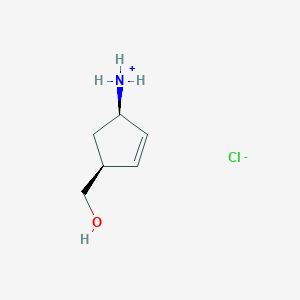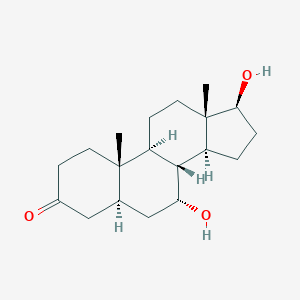
2,6-二甲基喹啉-4-醇
描述
2,6-Dimethylquinolin-4-ol, also known as 2,6-DIMETHYLQUINOLIN-4-OL, is a chemical compound with the molecular formula C11H11NO and a molecular weight of 173.21 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of quinoline and its analogues, including 2,6-Dimethylquinolin-4-ol, has been a subject of numerous studies. Various synthesis protocols have been reported, including classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of 2,6-Dimethylquinolin-4-ol consists of a quinoline moiety, which is a bicyclic compound containing a benzene ring fused with a pyridine ring .Chemical Reactions Analysis
Quinoline derivatives, including 2,6-Dimethylquinolin-4-ol, have been found to exhibit various chemical reactions. For instance, they can undergo transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . The specific chemical reactions that 2,6-Dimethylquinolin-4-ol undergoes are not detailed in the available literature.Physical And Chemical Properties Analysis
2,6-Dimethylquinolin-4-ol is a powder at room temperature . Its melting point is between 260-261 degrees Celsius .科学研究应用
Drug Discovery and Medicinal Chemistry
2,6-Dimethylquinolin-4-ol serves as a vital scaffold in drug discovery due to its structural similarity to quinoline, which is a core structure in many therapeutic agents. Its derivatives have been explored for a broad spectrum of biological activities, including anticancer , antioxidant , anti-inflammatory , and antimicrobial properties . The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in synthesizing novel pharmacophores.
Synthetic Organic Chemistry
In the realm of synthetic organic chemistry, 2,6-Dimethylquinolin-4-ol is used to construct complex molecules. It can participate in nucleophilic and electrophilic substitution reactions, allowing for the introduction of various functional groups that can lead to the development of new compounds with potential industrial applications .
Anticancer Research
Quinoline derivatives, including 2,6-Dimethylquinolin-4-ol, have shown promise in anticancer research. They can interfere with the replication of cancer cells and induce apoptosis. Researchers are investigating these compounds for their potential use in targeted cancer therapies .
Antimicrobial and Antituberculosis Agents
The antimicrobial properties of quinoline derivatives make them candidates for developing new antituberculosis drugs. Their ability to inhibit the growth of Mycobacterium tuberculosis is of particular interest in the pharmaceutical industry, given the rising resistance to existing medications .
Anti-inflammatory Applications
Due to its anti-inflammatory properties, 2,6-Dimethylquinolin-4-ol is being studied for its use in treating chronic inflammatory diseases. It could potentially lead to the development of new non-steroidal anti-inflammatory drugs (NSAIDs) that are more effective and have fewer side effects .
Antioxidant Properties
As an antioxidant, 2,6-Dimethylquinolin-4-ol can help neutralize free radicals, which are implicated in various diseases and aging processes. This property is being explored for its potential in preventing oxidative stress-related diseases .
Green Chemistry
The synthesis of 2,6-Dimethylquinolin-4-ol and its derivatives aligns with the principles of green chemistry. Researchers are developing synthetic routes that minimize environmental impact, using eco-friendly catalysts and sustainable processes .
Chemical Biology
In chemical biology, 2,6-Dimethylquinolin-4-ol is used as a probe to study biological systems. Its interactions with proteins and enzymes can provide insights into the mechanisms of diseases and lead to the discovery of new drug targets .
安全和危害
2,6-Dimethylquinolin-4-ol is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), serious eye damage (Category 1), and specific target organ toxicity (single exposure, Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
未来方向
Quinoline and its derivatives, including 2,6-Dimethylquinolin-4-ol, have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions of 2,6-Dimethylquinolin-4-ol could involve further exploration of its potential applications in these fields.
作用机制
Target of Action
The compound is primarily used for research and development purposes
Mode of Action
It’s known that the compound may cause skin irritation, serious eye damage, and may be harmful if swallowed . It may also cause respiratory irritation .
Action Environment
It’s recommended that the compound should be stored in a well-ventilated place and the container should be kept tightly closed .
属性
IUPAC Name |
2,6-dimethyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-3-4-10-9(5-7)11(13)6-8(2)12-10/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWRRPBOJDRHSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=CC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00935449 | |
| Record name | 2,6-Dimethylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00935449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylquinolin-4-ol | |
CAS RN |
15644-82-3 | |
| Record name | 15644-82-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139469 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dimethylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00935449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-2,6-dimethylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione](/img/structure/B107894.png)


![[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea](/img/structure/B107906.png)

